molecular formula C11H13NO2S B1466652 2-(Thiomorpholin-4-yl)benzoic acid CAS No. 1250704-64-3

2-(Thiomorpholin-4-yl)benzoic acid

Cat. No.: B1466652
CAS No.: 1250704-64-3
M. Wt: 223.29 g/mol
InChI Key: JJPZUTUWUXCBNH-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholin-4-yl)benzoic acid typically involves the reaction of thiomorpholine with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholin-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Thiomorpholin-4-yl)benzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-(Thiomorpholin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(Thiomorpholin-4-yl)benzoic acid is unique due to its specific structural features. Similar compounds include:

  • 2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine: This compound shares the thiomorpholine ring but has a pyridine ring instead of a benzoic acid moiety.

  • 2-(Thiomorpholinomethyl)phenylboronic acid: This compound contains a boronic acid group attached to the thiomorpholine ring.

  • 2-(Thiomorpholin-4-yl)ethylamine: This compound features an ethylamine group instead of a benzoic acid group.

These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-thiomorpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZUTUWUXCBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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